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Compound of Interest

Compound Name:
3,3-Difluoropiperidin-4-OL

hydrochloride

Cat. No.: B596984 Get Quote

CAS Number: 1334416-77-1

This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-OL
hydrochloride, a valuable fluorinated building block for researchers, scientists, and

professionals in drug development. This document details its chemical properties, a

representative synthesis protocol, its applications in medicinal chemistry, and its role in the

development of novel therapeutics.

Core Chemical Information
3,3-Difluoropiperidin-4-OL hydrochloride is a piperidine derivative featuring a geminal

difluoro substitution at the 3-position and a hydroxyl group at the 4-position. The presence of

fluorine atoms can significantly alter the physicochemical and pharmacological properties of

molecules, often leading to improved metabolic stability, enhanced binding affinity, and better

bioavailability.
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Property Value Source

CAS Number 1334416-77-1 Synblock[1]

Molecular Formula C₅H₁₀ClF₂NO Synblock[1]

Molecular Weight 173.59 g/mol Synblock[1]

Synonyms

3,3-Difluoro-4-

hydroxypiperidine

hydrochloride

Synblock[1]

Appearance
White to off-white solid

(predicted)
General chemical knowledge

Solubility

Soluble in water and polar

organic solvents like methanol

and ethanol (predicted)

General chemical knowledge

Storage

Store in a cool, dry, well-

ventilated area away from

incompatible substances.

Keep container tightly closed.

General chemical knowledge

Free Base Information (3,3-Difluoropiperidin-4-OL)

Property Value Source

CAS Number 1239596-54-3 Synblock[2]

Molecular Formula C₅H₉F₂NO Synblock[2]

Molecular Weight 137.13 g/mol Synblock[2]

Synonyms
3,3-Difluoro-4-

hydroxypiperidine
Synblock[2]

Experimental Protocols
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Representative Synthesis of 3,3-Difluoropiperidin-4-OL
Hydrochloride
While a specific published protocol for this exact compound is not readily available, a

representative synthesis can be inferred from standard organic chemistry transformations and

literature on analogous compounds. The synthesis logically proceeds in two main steps from

the commercially available N-Boc protected precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-

carboxylate (CAS 1215071-17-2).[3]

Step 1: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine

This step involves the reduction of the ketone functionality to a hydroxyl group. Sodium

borohydride is a common and mild reducing agent suitable for this transformation.

Materials:

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Deionized water

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol in a round-

bottom flask and cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

Once the reaction is complete, quench the reaction by the slow addition of deionized

water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure to yield tert-butyl 3,3-difluoro-4-

hydroxypiperidine-1-carboxylate.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the

formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid,

such as hydrochloric acid.

Materials:

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

4M Hydrochloric acid in 1,4-dioxane

Diethyl ether

Procedure:

Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as

ethyl acetate or dichloromethane.

Add an excess of 4M HCl in 1,4-dioxane to the solution.

Stir the mixture at room temperature. The product will typically precipitate out of the

solution as a white solid.
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Monitor the deprotection by TLC until the starting material is consumed.

Collect the solid product by filtration.

Wash the solid with diethyl ether to remove any non-polar impurities.

Dry the product under vacuum to yield 3,3-Difluoropiperidin-4-OL hydrochloride.

Experimental Workflow: Synthesis of 3,3-Difluoropiperidin-4-OL hydrochloride

Step 1: Reduction

Step 2: Deprotection & Salt Formation

N-Boc-3,3-difluoro-
4-oxopiperidine

NaBH4, MeOH, 0°C to RT

N-Boc-3,3-difluoro-
4-hydroxypiperidine

4M HCl in Dioxane, RT

3,3-Difluoropiperidin-4-OL
hydrochloride

Click to download full resolution via product page

Caption: A two-step synthesis of the target compound.
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Applications in Drug Discovery and Medicinal
Chemistry
The 3,3-difluoropiperidine moiety is a valuable scaffold in medicinal chemistry. The introduction

of geminal fluorine atoms at the 3-position of the piperidine ring can have several beneficial

effects on drug candidates:

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity

of the piperidine nitrogen. This can be crucial for optimizing the pharmacokinetic properties

of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position

adjacent to the nitrogen less susceptible to metabolic oxidation, a common pathway for drug

degradation.

Conformational Rigidity: The presence of the difluoro group can introduce conformational

constraints on the piperidine ring, which can lead to higher binding affinity and selectivity for

a biological target.

Improved CNS Penetration: In some cases, the strategic incorporation of fluorine can

enhance a molecule's ability to cross the blood-brain barrier, which is essential for drugs

targeting the central nervous system (CNS).

Derivatives of 3,3- and 4,4-difluoropiperidines have been investigated for their potential as

antagonists for CNS receptors, including:

Dopamine D4 Receptors: These receptors are implicated in the pathophysiology of

conditions like Parkinson's disease and L-DOPA-induced dyskinesias. Selective D4 receptor

antagonists are being explored as potential therapeutic agents.[4]

Orexin Receptors: Orexin signaling is involved in regulating the sleep-wake cycle, and

antagonists of these receptors are used to treat insomnia.

Logical Relationship: From Building Block to Potential Therapeutic
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Caption: The role of the title compound in drug discovery.

While specific signaling pathways for compounds directly derived from 3,3-Difluoropiperidin-
4-OL hydrochloride are not yet detailed in publicly available literature, its utility as a building

block for targeting CNS receptors suggests its derivatives may modulate pathways involving G-

protein coupled receptors (GPCRs) like the dopamine and orexin receptors. Further research

and publication are needed to elucidate the precise mechanisms of action of drug candidates

synthesized using this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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